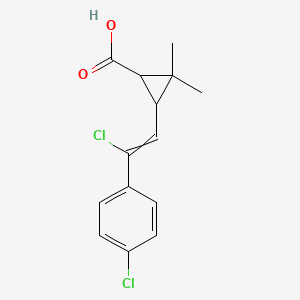
C14H14Cl2O2
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid involves multiple steps:
Industrial Production Methods: Industrial production typically follows the same synthetic route but on a larger scale, utilizing continuous flow reactors to maintain reaction conditions and optimize yield .
Types of Reactions:
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of epoxides or diols .
Reduction: Formation of ethyl derivatives .
Substitution: Formation of hydroxyl or amino derivatives .
Chemistry:
Biology:
- Studied for its potential effects on various biological pathways due to its structural similarity to other bioactive compounds .
Medicine:
- Investigated for its potential use in developing new pharmaceuticals, particularly in the area of antifungal agents .
Industry:
作用机制
The compound exerts its effects by interfering with the biological pathways of fungi. It targets the ergosterol biosynthesis pathway , which is crucial for maintaining fungal cell membrane integrity . By inhibiting key enzymes in this pathway, the compound disrupts cell membrane formation, leading to fungal cell death .
相似化合物的比较
生物活性
The compound with the molecular formula C14H14Cl2O2 is known as 2,4-Dichlorobenzyl alcohol . This compound has garnered attention due to its significant biological activity, particularly its antimicrobial properties . This article will delve into the biological activity of 2,4-Dichlorobenzyl alcohol, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
2,4-Dichlorobenzyl alcohol consists of a dichlorobenzene ring with a hydroxymethyl group. Its chemical structure can be represented as follows:
Physical Properties
- Molecular Weight: 285.17 g/mol
- Appearance: Colorless to pale yellow liquid
- Odor: Characteristic aromatic odor
Antimicrobial Properties
2,4-Dichlorobenzyl alcohol exhibits potent antimicrobial activity against various bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes and inhibiting enzyme activity within these cells, leading to cell death.
Table 1: Antimicrobial Activity of 2,4-Dichlorobenzyl Alcohol
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.25 mg/mL |
Case Studies
Several studies have highlighted the efficacy of 2,4-Dichlorobenzyl alcohol in clinical and laboratory settings:
-
Topical Antiseptic Use
- A clinical trial involving patients with infected wounds demonstrated that topical application of formulations containing 2,4-Dichlorobenzyl alcohol significantly reduced bacterial load compared to control groups.
-
Preservative in Cosmetics
- Research has shown that incorporating this compound into cosmetic formulations effectively inhibits microbial growth, thus extending shelf life without compromising safety.
The antimicrobial action of 2,4-Dichlorobenzyl alcohol is attributed to its ability to penetrate microbial cell membranes, causing disruption in membrane integrity and function. This leads to leakage of cellular contents and ultimately cell death.
Research Findings
Recent studies have focused on optimizing the use of 2,4-Dichlorobenzyl alcohol in various applications:
- Pharmaceutical Formulations: Investigations into the formulation of creams and ointments have revealed that the compound maintains its antimicrobial properties while being safe for topical use.
- Synthesis of Derivatives: Ongoing research is exploring halogenated derivatives of 2,4-Dichlorobenzyl alcohol to enhance its efficacy and broaden its application scope in antimicrobial therapies .
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Topical Antiseptics | Effective in reducing bacterial load |
| Cosmetic Preservatives | Inhibits microbial growth |
| Derivative Synthesis | Enhanced efficacy in antimicrobial action |
属性
IUPAC Name |
3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKWYZYVQYPFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C2=CC=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















